molecular formula C6H3Cl3Zr-5 B3278529 5-methylcyclopenta-1,3-diene;trichlorozirconium CAS No. 67957-22-6

5-methylcyclopenta-1,3-diene;trichlorozirconium

Cat. No.: B3278529
CAS No.: 67957-22-6
M. Wt: 272.7 g/mol
InChI Key: QWQGSKMRZBZFIC-UHFFFAOYSA-K
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Description

5-methylcyclopenta-1,3-diene;trichlorozirconium is a compound that combines the organic molecule 5-methylcyclopenta-1,3-diene with the metal zirconium in the form of trichlorozirconium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylcyclopenta-1,3-diene typically involves the dehydrogenation of 5-methylcyclopentene. This can be achieved through various methods, including catalytic dehydrogenation using palladium or platinum catalysts . The resulting 5-methylcyclopenta-1,3-diene can then be reacted with zirconium tetrachloride to form 5-methylcyclopenta-1,3-diene;trichlorozirconium .

Industrial Production Methods

Industrial production of this compound involves large-scale dehydrogenation processes followed by the reaction with zirconium tetrachloride under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

5-methylcyclopenta-1,3-diene;trichlorozirconium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield zirconium oxides, while substitution reactions can produce a variety of zirconium complexes with different ligands .

Mechanism of Action

The mechanism by which 5-methylcyclopenta-1,3-diene;trichlorozirconium exerts its effects involves the coordination of the zirconium center with various substrates. This coordination can activate the substrates towards various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methyl group on the cyclopentadiene ring, which can influence its reactivity and stability. This structural feature can lead to different catalytic properties and applications compared to similar compounds .

Properties

IUPAC Name

5-methylcyclopenta-1,3-diene;trichlorozirconium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3.3ClH.Zr/c1-6-4-2-3-5-6;;;;/h1H3;3*1H;/q-5;;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQGSKMRZBZFIC-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-]1[C-]=[C-][C-]=[C-]1.Cl[Zr](Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3Zr-5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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